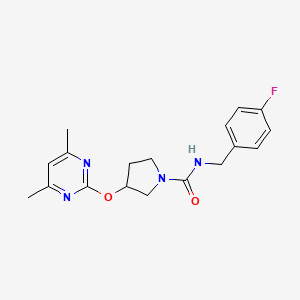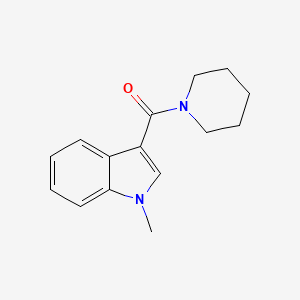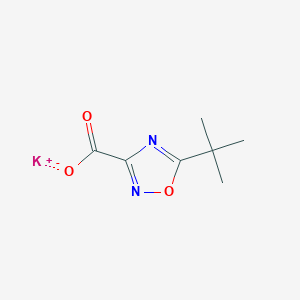![molecular formula C14H12Cl2N4S B2835052 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine CAS No. 307545-97-7](/img/structure/B2835052.png)
3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound was synthesized by the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a 90% yield . Other synthetic approaches have been applied in preparing pharmacologically active decorated diazines .
Molecular Structure Analysis
The single-crystal X-ray analysis shows that the title compound crystallizes in the triclinic space group P-1 with unit-cell parameters a = 7.9351 (4) Å, b = 11.1687 (6) Å, c = 16.1281 (9) Å, α = 73.713 (5)°, β = 80.362 (5)°, γ = 72.882 (4)° and Z = 4 .
Chemical Reactions Analysis
The compound has been used in the synthesis of 7-methyl-2-phenylimidazo . Other reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Physical And Chemical Properties Analysis
The compound is a brown crystalline powder . Other physical and chemical properties such as melting point or solubility are not explicitly mentioned in the sources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on 3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine and related compounds has explored various synthetic pathways and their potential biological activities. For instance, studies have focused on synthesizing imidazo[1,2-a]pyridines with substitutions at the 3-position, aiming to discover new antiulcer agents. Despite not showing significant antisecretory activity, some derivatives exhibited notable cytoprotective properties in ethanol and HCl-induced ulcer models Starrett et al., 1989. Another avenue of research involved the creation of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities Azab et al., 2013.
Medicinal Chemistry and Biological Evaluation
Research has extended into evaluating the biological activities of synthesized compounds. For example, a study synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for the chemical detoxification of HgCl2, indicating potential applications in treating mercury-induced toxicity Sharma et al., 2018. Another study synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives with pyridine, thiazole, and pyrazole moieties, revealing remarkable antibacterial activities of some imidazopyridine-thiazole hybrids Althagafi & Abdel‐Latif, 2021.
Chemical Detoxification and Environmental Applications
Further research has explored the application of synthesized compounds in environmental contexts, such as the development of compounds for the detoxification of harmful substances. The study on selenoester derivatives for HgCl2 detoxification is a prime example of applying chemical synthesis to address environmental health challenges Sharma et al., 2018.
Mecanismo De Acción
While the specific mechanism of action for this compound is not explicitly stated in the sources, imidazole compounds are known to exhibit a broad range of chemical and biological properties . They are found in many pharmaceuticals and exhibit activities such as antimicrobial, anti-inflammatory, antitumor, and more .
Propiedades
IUPAC Name |
3,6-dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)18-14(17-8)21-7-11-13(16)20-6-10(15)3-4-12(20)19-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRODGPUBFZPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)






![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)